molecular formula C12H9Br2N5 B3840085 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine

Cat. No. B3840085
M. Wt: 383.04 g/mol
InChI Key: SGOLZWSCBZXAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine, also known as BTA-DBPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzotriazole derivatives and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine is not fully understood. However, studies have shown that N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine can inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine can also induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has been shown to have a low toxicity profile and does not cause any significant adverse effects on normal cells. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has also been shown to have a high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine also has a low toxicity profile and does not cause any significant adverse effects on normal cells. However, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine also has limited stability in solution, which makes it difficult to store for long periods.

Future Directions

There are several future directions for the research on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine. One of the most promising directions is the development of novel anti-cancer drugs based on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine. Researchers are also exploring the use of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine in combination with other anti-cancer drugs to enhance their effectiveness. Another future direction is the development of water-soluble derivatives of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine, which would make it easier to use in aqueous solutions.
In conclusion, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine is a promising compound that has shown potent anti-cancer properties. The synthesis method is relatively simple, and N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has a low toxicity profile. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine, including the development of novel anti-cancer drugs and water-soluble derivatives.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has been widely used in various fields of scientific research. One of the most promising applications of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine is in the field of cancer research. Studies have shown that N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has potent anti-cancer properties and can inhibit the growth of various cancer cells. N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dibromo-2-pyridinamine has also been used in the development of novel anti-cancer drugs.

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,5-dibromopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N5/c13-8-5-9(14)12(15-6-8)16-7-19-11-4-2-1-3-10(11)17-18-19/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOLZWSCBZXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzotriazol-1-ylmethyl)-3,5-dibromopyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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